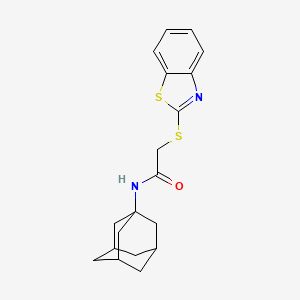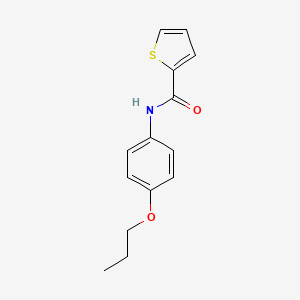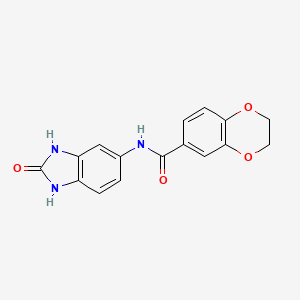
5-bromo-3-(2-furylmethyl)-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
5-bromo-3-(2-furylmethyl)-1,3-dihydro-2H-indol-2-one, also known as BRD7929, is a chemical compound that belongs to the class of indolones. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BRD7929 has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 5-bromo-3-(2-furylmethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that this compound exerts its biological activity by modulating various signaling pathways. For instance, it has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating inflammation. This compound also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in macrophages and microglial cells. It also induces apoptosis in cancer cells by activating the caspase cascade. Moreover, this compound has been found to inhibit the replication of viruses by interfering with viral RNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-3-(2-furylmethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its high potency and specificity towards its biological targets. It also exhibits low toxicity towards normal cells, making it a potential candidate for drug development. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability. It also requires further studies to determine its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for the research on 5-bromo-3-(2-furylmethyl)-1,3-dihydro-2H-indol-2-one. Firstly, further studies are required to elucidate its mechanism of action and identify its molecular targets. Secondly, the optimization of the synthesis method and the development of novel derivatives with improved pharmacological properties are needed. Thirdly, the in vivo efficacy and toxicity of this compound need to be evaluated using animal models. Finally, the potential applications of this compound in the treatment of various diseases, including cancer and viral infections, need to be explored further.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has potential applications in drug discovery and development and requires further studies to elucidate its mechanism of action and identify its molecular targets. The optimization of the synthesis method and the development of novel derivatives with improved pharmacological properties are needed to enhance its therapeutic potential.
Applications De Recherche Scientifique
5-bromo-3-(2-furylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It also shows anti-cancer activity by inducing apoptosis in cancer cells. Moreover, this compound has been found to inhibit the replication of various viruses, including human cytomegalovirus and hepatitis C virus.
Propriétés
IUPAC Name |
5-bromo-3-(furan-2-ylmethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-6,11H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHXKTXKOHPLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC2C3=C(C=CC(=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4403234.png)
![3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403241.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403248.png)


![2,6-dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4403264.png)
![N-[2-(2-biphenylyloxy)ethyl]-2-chlorobenzamide](/img/structure/B4403271.png)
![3-[(4-iodobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4403277.png)

![phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone](/img/structure/B4403315.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4403330.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4403335.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4403341.png)